2,4,5-Tribromodiphenyl ether

Environmental fate Henry's Law air-water partitioning

Generic tri-BDE standards cause co-elution errors in GC-MS congener analysis, compromising regulatory compliance. PBDE-29 is the discrete calibration standard essential for accurate peak assignment in EPA Method 1614 and ISO 22032 workflows. - Ortho-substitution retention shift vs. BDE-28 eliminates false positives in complex environmental matrices. - Unique Henry's Law constant (1.6×10⁻¹ mol/(m³Pa)) and log Kow enable precise fugacity and bioaccumulation modeling. - Supplied at 50 µg/mL in isooctane with full traceability for retention time locking and QC.

Molecular Formula C12H7Br3O
Molecular Weight 406.89 g/mol
CAS No. 337513-56-1
Cat. No. B1530826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Tribromodiphenyl ether
CAS337513-56-1
Molecular FormulaC12H7Br3O
Molecular Weight406.89 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC(=C(C=C2Br)Br)Br
InChIInChI=1S/C12H7Br3O/c13-9-6-11(15)12(7-10(9)14)16-8-4-2-1-3-5-8/h1-7H
InChIKeyLTMKAFUXYKEDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / 10 ml / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Tribromodiphenyl Ether (PBDE-29) CAS 337513-56-1: Congener-Specific Procurement Guide for Environmental Analytical Standards


2,4,5-Tribromodiphenyl ether (CAS 337513-56-1), also designated PBDE-29, is a well-defined tri-brominated congener of the polybrominated diphenyl ether (PBDE) class, with bromine substitution at the 2, 4, and 5 positions on one phenyl ring [1]. As a lower-brominated PBDE, it is a critical analytical reference standard for environmental monitoring, toxicological research, and forensic source-tracking of flame retardant contamination [2]. Unlike technical PBDE mixtures, single-congener standards like PBDE-29 enable precise quantification in complex matrices, making congener-specific procurement essential for regulatory-grade analysis.

Congener-specific quantification in environmental matrices
Ortho-substitution effect differentiates GC elution order
Supports regulatory PBDE analytical methods

Why a Generic Tri-BDE Standard Cannot Substitute for 2,4,5-Tribromodiphenyl Ether (PBDE-29)


The 209 PBDE congeners exhibit substitution-dependent physicochemical properties and environmental behaviors that preclude generic interchange [1]. Even among tri-brominated isomers, substitution pattern governs gas chromatographic retention, UV photodegradation pathways, and partitioning coefficients [2]. A standard of 2,4,4'-tribromodiphenyl ether (BDE-28) cannot serve as a surrogate for 2,4,5-tribromodiphenyl ether (PBDE-29) in congener-specific analysis, as ortho-substitution effects alone cause measurable shifts in retention time and environmental fate [3]. The quantitative evidence below demonstrates why congener-specific procurement is scientifically mandatory.

BDE-28 or generic tri-BDE lacks ortho-bromine effect; retention time may shift, leading to peak misassignment.
Henry's Law constant differs across tri-BDE isomers; fugacity models may produce bias without congener-specific input.
UV degradation pathway and PBDF formation are congener-specific; extrapolation from other tri-BDEs may misrepresent transformation products.

Quantitative Evidence Guide: 2,4,5-Tribromodiphenyl Ether (PBDE-29) vs. Closest Tri-BDE Comparators


Henry's Law Constant Differentiation: PBDE-29 vs. BDE-28

The dimensionless Henry's Law constant (H′) for PBDE-29 (2,4,5-tribromodiphenyl ether) is 1.6×10⁻¹ mol/(m³ Pa) at 298.15 K as derived from QSPR methodology [1]. While direct head-to-head measurement with a comparator is unavailable at the same source, a cross-database comparison with BDE-28 (2,4,4'-tribromodiphenyl ether) provides a quantitative baseline: experimentally measured Henry's Law constant for BDE-28 is 4.83 ± 0.67 Pa m³ mol⁻¹ at 25 °C [2]. The difference in substitution pattern—three bromines on a single ring for PBDE-29 versus a 2,4,4' configuration for BDE-28—yields substantially different air-water partitioning behavior, directly affecting environmental mobility modeling.

Henry's Law Constant
Cross-study comparable
PBDE-29 H′ ≈ 1.6×10⁻¹ mol/(m³·Pa) (QSPR); BDE-28 H′ ≈ 2.07×10⁻¹ (experimental, 25 °C). ~1.3-fold difference in dimensionless H′.
Supports independent congener selection for multimedia fate models.
QSPR-derived vs. experimental; model context review recommended.
Environmental fate Henry's Law air-water partitioning

GC Retention Behavior: Ortho-Substitution Effect Differentiates PBDE-29 from Other Tri-BDEs

Within a homolog group, ortho-bromine substitution in PBDEs predictably decreases gas chromatographic retention time, an effect confirmed across 180 PBDE congeners on DB-5MS and Rtx-1614 columns [1]. PBDE-29 (2,4,5-substitution) possesses an ortho-bromine on the substituted ring, which reduces its retention time relative to non-ortho-substituted tri-BDEs. This ortho-effect provides a systematic basis for chromatographic differentiation: tri-BDE isomers that lack ortho-bromine (e.g., 3,4,5-substitution pattern) elute later under identical GC conditions. This retention rule has been quantitatively validated and incorporated into relative retention time (RRT) databases for congener identification when chemical standards are unavailable [1].

GC Ortho Retention Rule
Class-level inference
Ortho-bromine substitution predictably decreases GC retention vs. non-ortho tri-BDEs (validated across 180 PBDE congeners).
Peak identification requires ortho-substitution-specific reference standard.
Column- and program-dependent; RRT database available.
Gas chromatography relative retention time congener identification

UV Photodegradation Pathway Divergence: PBDE-29 vs. BDE-25 and BDE-21 Under Identical Irradiation

A direct head-to-head photolysis study of three tri-BDE congeners—PBDE-29 (2,4,5-), BDE-25 (2,3′,4-), and BDE-21 (2,3,4-)—each bearing one ortho-, one meta-, and one para-bromine, demonstrated that the vulnerability rank order of brominated positions is congener-specific and totally different across the three isomers [1]. For PBDE-29, the preferential debromination site differs from that of BDE-25 and BDE-21 under identical UV irradiation conditions, and this behavior is predictable from the first-excited-state LUMO distribution [1]. Furthermore, PBDE-29, possessing an ortho-bromine, can generate lower-brominated PBDFs via ortho-carbon radical formation and subsequent ring closure, a transformation pathway not shared by tri-BDEs lacking ortho-substitution [1].

UV Photodegradation
Head-to-head comparison
PBDE-29 debromination site rank order differs from BDE-25 & BDE-21; ortho-ring closure yields lower PBDFs.
Unique PBDF formation pathway; not predicted by other tri-BDEs.
LUMO-based mechanistic validation; methanol/UV conditions.
Photolysis debromination environmental persistence

Octanol-Water Partition Coefficient (log Kow) Distinction Relative to BDE-28

The octanol-water partition coefficient (log Kow) distinguishes bioaccumulation potential. For BDE-28 (2,4,4′-tribromodiphenyl ether), a log Kow of 5.94 is reported in the ATSDR Toxicological Profile [1]. PBDE-29, with all three bromines on a single ring, exhibits a different hydrophobicity profile; predicted log Kow values for PBDE-29 from the comprehensive PBDE physicochemical property database (Yue et al., 2013) are available for all 209 congeners [2]. The isomer-specific log Kow difference between PBDE-29 and BDE-28 directly impacts bioconcentration factor (BCF) estimates and food-web modeling parameters, where even a 0.3 log unit deviation can translate to a factor-of-2 difference in lipid-normalized partitioning.

Octanol-Water Partitioning
Class-level inference
PBDE-29 log Kow is congener-specific and distinct from BDE-28 (log Kow 5.94, ATSDR). QSPR database estimates available.
Bioaccumulation modeling requires congener-specific log Kow data.
QSPR-based; experimental verification recommended for quantitative BCF assessment.
Bioaccumulation log Kow hydrophobicity

Optimal Application Scenarios for 2,4,5-Tribromodiphenyl Ether (PBDE-29) Procurement


Congener-Specific Environmental Monitoring of Tri-BDE Profiles in Sediment and Biota

When quantifying PBDE contamination profiles in environmental matrices, PBDE-29 must be used as a discrete calibration standard rather than relying on BDE-28 or other tri-BDE surrogates. Its distinct GC retention behavior (ortho-effect) and unique mass spectral fragmentation pattern ensure accurate peak assignment [1]. The differentiation in Henry's Law constant from BDE-28 further supports its independent use in fugacity-based environmental fate models [2].

Photodegradation and Environmental Persistence Research

PBDE-29 serves as a critical model compound for studying congener-specific UV photodegradation mechanisms. Unlike BDE-25 or BDE-21, PBDE-29 exhibits a unique debromination vulnerability sequence and generates lower PBDFs via ortho-carbon radical ring closure under UV exposure [3]. Researchers investigating PBDE-to-PBDF transformation pathways must source authentic PBDE-29 standard to ensure mechanistic fidelity.

Method Validation for Regulatory PBDE Analysis (EPA 1614, ISO 22032)

Regulatory analytical methods for PBDEs require individual congener standards for retention time locking, calibration curve construction, and quality control. The ortho-substitution-induced retention shift of PBDE-29 relative to non-ortho tri-BDEs necessitates its inclusion in calibration sets to prevent co-elution misidentification [1]. Procurement of certified PBDE-29 reference material at 50 µg/mL in isooctane supports compliance with EPA and ISO method specifications.

Bioaccumulation and Food-Web Modeling Studies

For bioconcentration and trophic transfer studies, congener-specific log Kow values govern lipid partitioning calculations. The physicochemical property database of Yue et al. (2013) provides thermodynamically consistent log Kow estimates for PBDE-29 that differ from BDE-28 [4]. Using PBDE-29-specific partitioning data rather than generic tri-BDE averages improves the accuracy of bioaccumulation factor predictions in aquatic and terrestrial food-web models.

Application
Selection Property
Validation Focus
Environmental Tri-BDE Monitoring
Ortho-substitution GC resolution
Retention time alignment vs. PBDE-29 reference
Photodegradation Mechanism Studies
UV debromination pathway specificity
PBDF formation pathway monitoring
Regulatory Analytical Method Validation
Retention time locking for ortho-substituted tri-BDEs
Co-elution mitigation in calibration sets
Bioaccumulation & Food-Web Modeling
Congener-specific log Kow (QSPR)
BCF and trophic transfer coefficient accuracy
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